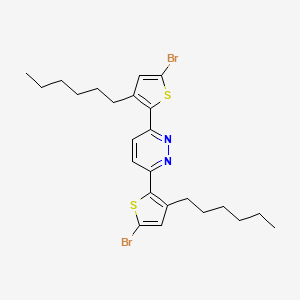
3,6-Bis(5-bromo-3-hexylthiophen-2-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: is a chemical compound with the molecular formula C24H30Br2N2S2 and a molecular weight of 570.446 g/mol . This compound is characterized by the presence of two brominated hexylthiophene groups attached to a pyridazine core. It is primarily used in the field of organic electronics due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine typically involves the following steps:
Bromination of 3-hexylthiophene: This step involves the bromination of 3-hexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the pyridazine core: The brominated 3-hexylthiophene is then reacted with a suitable pyridazine precursor under conditions that promote cyclization and formation of the pyridazine ring.
Industrial Production Methods: the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine can undergo substitution reactions with various nucleophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Major Products:
Substituted Pyridazines: Products of substitution reactions.
Extended Conjugated Systems: Products of cross-coupling reactions, useful in organic electronics.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biology and Medicine:
Potential Biological Activity:
Industry:
Mechanism of Action
The mechanism of action of 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine in electronic applications involves its ability to facilitate charge transport. The brominated thiophene groups enhance the compound’s electron affinity, while the pyridazine core provides a stable framework for electron delocalization . This combination results in improved charge carrier mobility and stability in electronic devices .
Comparison with Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: is similar to other brominated thiophene derivatives and pyridazine-based compounds.
Uniqueness:
Enhanced Electronic Properties: The combination of brominated thiophene and pyridazine in a single molecule provides unique electronic properties that are advantageous for organic electronics.
Versatility in Reactions: The compound’s ability to undergo various substitution and cross-coupling reactions makes it a versatile building block for complex organic structures.
Properties
CAS No. |
872090-21-6 |
|---|---|
Molecular Formula |
C24H30Br2N2S2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
3,6-bis(5-bromo-3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H30Br2N2S2/c1-3-5-7-9-11-17-15-21(25)29-23(17)19-13-14-20(28-27-19)24-18(16-22(26)30-24)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
RTYQCFPSKJNDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
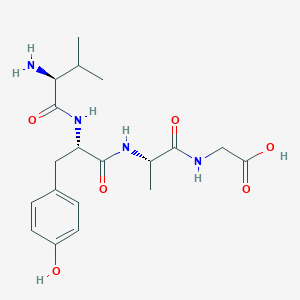
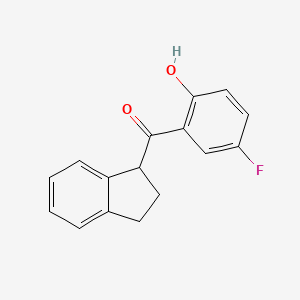
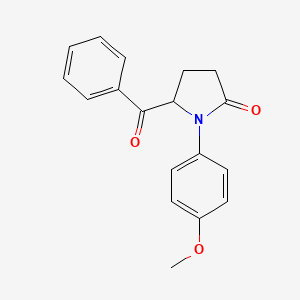
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
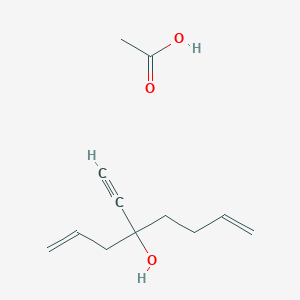
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)

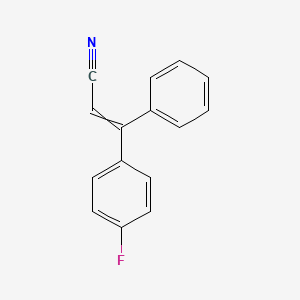
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
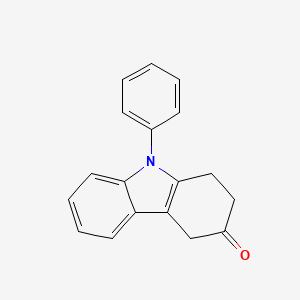
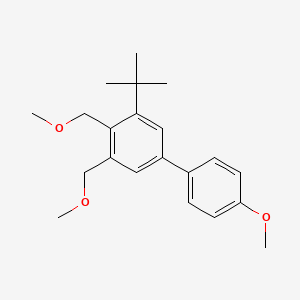
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)

